N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-4-(4-methyl-1,3-benzoxazol-2-yl)aniline
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Overview
Description
(E)-1-(4-BROMO-3-NITROPHENYL)-N-[4-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bromine and nitro group attached to a phenyl ring, along with a methanimine linkage to a benzoxazole derivative. Its intricate structure makes it a subject of interest in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-BROMO-3-NITROPHENYL)-N-[4-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE typically involves multi-step organic reactions. The process begins with the bromination and nitration of a phenyl ring, followed by the formation of a methanimine linkage through a condensation reaction with a benzoxazole derivative. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-BROMO-3-NITROPHENYL)-N-[4-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reactions typically occur under controlled temperatures and in the presence of suitable solvents.
Major Products
The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different chemical processes.
Scientific Research Applications
(E)-1-(4-BROMO-3-NITROPHENYL)-N-[4-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of (E)-1-(4-BROMO-3-NITROPHENYL)-N-[4-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Heparinoid: A compound similar to heparin, found in marine organisms and used for its anticoagulant properties.
Uniqueness
(E)-1-(4-BROMO-3-NITROPHENYL)-N-[4-(4-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]METHANIMINE stands out due to its unique combination of functional groups and structural complexity
Properties
Molecular Formula |
C21H14BrN3O3 |
---|---|
Molecular Weight |
436.3 g/mol |
IUPAC Name |
1-(4-bromo-3-nitrophenyl)-N-[4-(4-methyl-1,3-benzoxazol-2-yl)phenyl]methanimine |
InChI |
InChI=1S/C21H14BrN3O3/c1-13-3-2-4-19-20(13)24-21(28-19)15-6-8-16(9-7-15)23-12-14-5-10-17(22)18(11-14)25(26)27/h2-12H,1H3 |
InChI Key |
GCBFMHYRWXDEGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)OC(=N2)C3=CC=C(C=C3)N=CC4=CC(=C(C=C4)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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